molecular formula C24H32N6O2 B2632906 N-(4-butylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251679-04-5

N-(4-butylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2632906
CAS No.: 1251679-04-5
M. Wt: 436.56
InChI Key: SWDYXUSLMOIBBL-UHFFFAOYSA-N
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Description

Introduction and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The IUPAC name N-(4-butylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-triazolo[4,3-a]pyrazin-2-yl]acetamide systematically describes the compound’s structure through the following components:

  • Parent heterocycle : The triazolo[4,3-a]pyrazine core, a bicyclic system fusing a 1,2,4-triazole ring (positions 1–3) with a pyrazine ring (positions 4–7).
  • Substituents :
    • Position 2 : An acetamide group (-CH2CONH-) linked to the triazolopyrazine.
    • Position 8 : A 3,5-dimethylpiperidin-1-yl group attached via a nitrogen atom.
    • Acetamide side chain : A 4-butylphenyl group substituted on the amide nitrogen.

Table 1: IUPAC Name Deconstruction

Component Description
N-(4-butylphenyl) Indicates substitution on the acetamide’s nitrogen by a para-butylbenzene group
2-[8-(3,5-dimethylpiperidin-1-yl) Specifies a piperidine derivative with methyl groups at C3/C5, attached to position 8 of the triazolopyrazine
3-oxo-triazolo[4,3-a]pyrazin-2-yl Denotes the triazolopyrazine core with a ketone at position 3
Acetamide The -CH2CONH- functional group linking the aryl and heterocyclic moieties

The numbering follows IUPAC’s fused ring guidelines, prioritizing the triazole’s lower locants and assigning position 8 to the pyrazine’s distal nitrogen.

Molecular Topology and Bonding Patterns

The compound’s molecular formula (C24H32N6O2) corresponds to a planar triazolopyrazine core flanked by flexible aliphatic chains. Key topological features include:

  • Triazolopyrazine Core : A 10π-electron aromatic system with delocalized electrons across the triazole and pyrazine rings. The N1–C2–N3–C4 atoms form the triazole, while C5–N6–C7–N8 constitute the pyrazine.
  • Acetamide Linker : A σ-bonded ethyl chain (-CH2-) bridges the triazolopyrazine’s C2 and the amide carbonyl, enabling rotational flexibility.
  • Piperidinyl Substituent : The chair-configured piperidine ring at position 8 introduces stereoelectronic effects due to its 3,5-dimethyl groups, which adopt equatorial orientations to minimize 1,3-diaxial strain.

Table 2: Bond Lengths and Angles (Theoretical Predictions)

Bond/Angle Value
Triazole N1–C2 1.32 Å
Pyrazine N6–C7 1.34 Å
C2–CH2 (Acetamide) 1.50 Å
N8–Piperidine N 1.45 Å
C3=O (Ketone) 1.22 Å

The acetamide’s carbonyl group (C=O) exhibits partial double-bond character (1.22 Å), while the piperidinyl N–C bond (1.45 Å) reflects typical single-bond hybridization.

X-ray Crystallographic Analysis

Although experimental crystallographic data for this compound remains unpublished, analogous triazolopyrazines adopt monoclinic or triclinic crystal systems with π-π stacking between aromatic cores. Key inferred features include:

  • Unit Cell Parameters : Predicted a = 10.2 Å, b = 12.5 Å, c = 8.7 Å, α = 90°, β = 92°, γ = 90° based on similar triazolopyrazine derivatives.
  • Intermolecular Interactions :
    • C=O···H–N hydrogen bonds between acetamide groups (2.8–3.0 Å).
    • van der Waals contacts between butyl chains (3.5–4.0 Å).
    • π-π stacking of triazolopyrazine cores (3.8 Å interplanar distance).

The 3,5-dimethylpiperidine group likely projects into solvent channels due to its hydrophobic profile, reducing crystal density compared to unsubstituted analogs.

Advanced Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

1H NMR (Predicted, 400 MHz, CDCl3):

  • δ 0.92 (t, 3H, J = 7.2 Hz, CH3 of butyl)
  • δ 1.35 (m, 4H, CH2 of butyl)
  • δ 2.20 (s, 6H, piperidine CH3)
  • δ 3.45 (m, 2H, piperidine N–CH2)
  • δ 4.62 (s, 2H, acetamide CH2)
  • δ 7.25–7.80 (m, 5H, aromatic H)
  • δ 8.15 (s, 1H, triazolopyrazine H)

13C NMR (Predicted, 100 MHz, CDCl3):

  • δ 14.1 (butyl CH3)
  • δ 22.7, 31.9 (butyl CH2)
  • δ 45.2 (piperidine CH3)
  • δ 53.8 (piperidine N–CH2)
  • δ 168.5 (C=O)
  • δ 148.2–155.6 (triazolopyrazine C)

The acetamide carbonyl resonates at δ 168.5, while the triazolopyrazine’s C3 ketone appears upfield (δ 172.1) due to conjugation.

Infrared Spectroscopy (IR)

Key absorption bands (cm⁻¹):

  • 3320 (N–H stretch, amide)
  • 2925, 2854 (C–H stretch, aliphatic)
  • 1675 (C=O stretch, amide I)
  • 1602 (C=N stretch, triazole)
  • 1540 (N–H bend, amide II)

The absence of a free N–H stretch (3300–3500 cm⁻¹) confirms hydrogen bonding in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In ethanol:

  • λmax = 265 nm (π→π* transition, triazolopyrazine)
  • λmax = 310 nm (n→π* transition, C=O)

The molar absorptivity (ε) at 265 nm is estimated at 12,000 L·mol⁻1·cm⁻1, typical for conjugated heteroaromatics.

Table 3: Summary of Spectral Signatures

Technique Key Features
1H NMR Aromatic protons (δ 7.25–7.80), butyl chain (δ 0.92–1.35)
13C NMR Carbonyl (δ 168.5), triazolopyrazine (δ 148–155)
IR Amide I (1675 cm⁻¹), C=N (1602 cm⁻¹)
UV-Vis π→π* (265 nm), n→π* (310 nm)

Properties

IUPAC Name

N-(4-butylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O2/c1-4-5-6-19-7-9-20(10-8-19)26-21(31)16-30-24(32)29-12-11-25-22(23(29)27-30)28-14-17(2)13-18(3)15-28/h7-12,17-18H,4-6,13-16H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDYXUSLMOIBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CC(CC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazolopyrazine structure, followed by the introduction of the piperidine and butylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

N-(4-butylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at Position 8 Acetamide Substituent Molecular Weight (g/mol) Hypothesized Activity
Target Compound 3,5-Dimethylpiperidin-1-yl N-(4-butylphenyl) ~452.5* Kinase inhibition, Antioxidant
N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)-1-piperazinyl]-3-oxo...acetamide 4-(2-Methylphenyl)piperazinyl N-(3-isopropylphenyl) ~546.6 Kinase modulation
2-[8-(3-Methylpiperidin-1-yl)-3-oxo...acetamide 3-Methylpiperidin-1-yl N-(3-(methylsulfanyl)phenyl) ~470.6 Antioxidant, Metabolic stability
N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)... Amino group at position 6 3,5-di-tert-butyl-4-hydroxybenzamide ~602.7 Antioxidant conjugation

*Calculated based on analogous structures.

Key Observations:

Substituent Bulk and Selectivity :

  • The target compound’s 3,5-dimethylpiperidinyl group provides greater steric hindrance compared to the 3-methylpiperidinyl group in or the piperazinyl group in . This may improve target selectivity by reducing off-target interactions.
  • The 4-butylphenyl group offers intermediate lipophilicity compared to the more polar 3-(methylsulfanyl)phenyl in and the bulky 3-isopropylphenyl in , balancing solubility and membrane permeability.

Functional Group Impact :

  • Antioxidant activity is strongly associated with electron-donating groups (e.g., the 3,5-di-tert-butyl-4-hydroxybenzamide in ). The target compound lacks such groups, suggesting its primary mechanism may differ (e.g., kinase inhibition).
  • The methylsulfanyl group in could enhance metabolic stability via sulfur-mediated interactions with cytochrome P450 enzymes.

Synthetic Feasibility :

  • The target compound’s synthesis likely follows routes similar to , involving coupling of pre-functionalized triazolopyrazine intermediates with acetamide derivatives. Purification methods (e.g., column chromatography with cyclohexane/EtOAc) are standard for such analogs .

Research Findings and Hypotheses

  • Kinase Inhibition Potential: Fluorinated chromen-4-one derivatives (e.g., in ) demonstrate kinase inhibition, suggesting that the triazolopyrazine core in the target compound could mimic ATP-binding pockets in kinases. The 3,5-dimethylpiperidinyl group may further stabilize hydrophobic interactions.
  • Antioxidant Limitations: Unlike compound 16 in , the target lacks direct antioxidant moieties (e.g., phenolic -OH), implying a secondary role in redox regulation unless metabolized to reactive species.
  • Pharmacokinetic Predictions : The 4-butylphenyl group may prolong half-life compared to shorter-chain analogs (e.g., isopropyl in ) but could increase plasma protein binding, reducing free drug availability.

Biological Activity

N-(4-butylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide (CAS Number: 1251679-04-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H32N6O2C_{24}H_{32}N_{6}O_{2} with a molecular weight of 436.5 g/mol. The structure includes a butylphenyl group and a triazolopyrazine moiety which are significant for its biological activity.

Property Value
Molecular FormulaC24H32N6O2
Molecular Weight436.5 g/mol
CAS Number1251679-04-5

Antiplasmodial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antiplasmodial activity against Plasmodium falciparum. For instance, compounds designed based on similar scaffolds have shown IC50 values in the nanomolar range (e.g., <5 nM), indicating strong inhibitory effects on the parasite's growth .

The compound is believed to inhibit crucial protein kinases within Plasmodium species. Protein kinases are vital for various cellular processes including cell division and metabolism. By targeting these kinases, the compound potentially disrupts the life cycle of the malaria parasite .

Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity on human cell lines have shown that while the compound exhibits potent antiplasmodial activity, it maintains a favorable selectivity index. This suggests that it can effectively target Plasmodium without significantly harming human cells .

Study 1: Inhibition of PfPK6

A study focusing on inhibitors of Plasmodium falciparum protein kinase 6 (PfPK6) reported that modifications to the tail group of similar compounds significantly enhanced their antiplasmodial activity. The study highlighted that certain structural features contribute to increased potency against both blood and liver stages of the parasite .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds revealed that specific substitutions on the phenyl ring and piperidine moiety were critical for enhancing biological activity. The findings suggest that optimizing these groups could lead to even more potent derivatives suitable for further development as antimalarial agents .

Q & A

Q. What are the key synthetic pathways for N-(4-butylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide?

The synthesis involves multi-step organic reactions, typically starting with the formation of the triazolopyrazine core via cyclization of hydrazine derivatives with pyrazine intermediates. Subsequent steps include:

  • Condensation reactions to introduce the 3,5-dimethylpiperidine moiety at the 8-position of the triazolopyrazine ring.
  • Amide coupling (e.g., using EDCI or HOBt) to attach the N-(4-butylphenyl)acetamide group. Critical parameters include temperature control (60–80°C for cyclization), inert atmospheres to prevent oxidation, and solvents like DMF or THF. Purification often employs column chromatography or recrystallization .

Q. How is the structural integrity of the compound validated during synthesis?

Characterization relies on:

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm regiochemistry of the triazolopyrazine ring and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight verification.
  • HPLC (C18 columns, acetonitrile/water gradients) to assess purity (>95%). For example, ¹H-NMR peaks near δ 8.2–8.5 ppm confirm aromatic protons on the triazolopyrazine core, while δ 1.2–1.6 ppm corresponds to the butyl chain .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Enzyme inhibition studies (e.g., kinase or protease assays) using fluorescence-based substrates.
  • Receptor binding assays (e.g., radioligand displacement for neurotransmitter receptors) with IC₅₀ calculations.
  • Cell viability assays (MTT or ATP luminescence) to screen for cytotoxicity. Positive controls (e.g., staurosporine for kinases) and DMSO vehicle controls are critical for data reliability .

Q. How do physicochemical properties (e.g., solubility, LogP) influence experimental design?

  • Solubility : Measured in PBS or DMSO; poor solubility may require formulation with cyclodextrins or surfactants.
  • LogP : Determined via shake-flask or HPLC methods; values >3 indicate high lipophilicity, necessitating membrane permeability studies.
  • pKa : Estimated using potentiometric titration; impacts ionization state in biological assays .

Advanced Research Questions

Q. What mechanistic hypotheses explain its interaction with biological targets?

The compound’s 3,5-dimethylpiperidine group likely acts as a hydrogen bond acceptor, while the triazolopyrazine core may intercalate into enzyme active sites. Molecular dynamics simulations suggest:

  • Competitive inhibition via binding to ATP pockets in kinases (e.g., JAK2).
  • Allosteric modulation of G-protein-coupled receptors (GPCRs) due to the flexible butylphenyl chain. Mutagenesis studies (e.g., alanine scanning) can validate critical binding residues .

Q. How can contradictory data on its biological efficacy across studies be resolved?

Discrepancies may arise from:

  • Assay conditions : Varying ATP concentrations in kinase assays alter IC₅₀ values.
  • Cell line variability : Genetic drift or differential receptor expression (e.g., HeLa vs. HEK293).
  • Metabolic stability : Hepatic microsome assays (e.g., rat vs. human CYP450 isoforms) explain species-specific activity. Standardizing protocols and using isogenic cell lines are recommended .

Q. What computational strategies optimize its pharmacokinetic profile?

  • QSAR models : Correlate substituent bulk (e.g., butyl vs. methyl groups) with clearance rates.
  • Molecular docking (AutoDock Vina or Schrödinger) to predict binding affinity to serum albumin or P-glycoprotein.
  • MD simulations (AMBER or GROMACS) assess stability in lipid bilayers for blood-brain barrier penetration predictions .

Q. How does the 3,5-dimethylpiperidine substituent impact selectivity?

Comparative studies with piperidine vs. pyrrolidine analogs show:

  • Piperidine’s six-membered ring enhances selectivity for serotonin receptors (5-HT₆ vs. 5-HT₂A).
  • Methyl groups at C3/C5 reduce off-target binding to adrenergic receptors. Co-crystallization with targets (e.g., X-ray crystallography) provides structural validation .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

  • Forced degradation assays (40°C/75% RH for 4 weeks) identify degradation hotspots (e.g., oxidation at the triazolopyrazine C3=O group).
  • Antioxidants (e.g., BHT) or lyophilization improve stability.
  • LC-MS/MS tracks degradation products like N-oxide derivatives .

Methodological Resources

  • Synthetic Protocols : Detailed in .
  • Analytical Workflows : .
  • Biological Assays : .

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